molecular formula C11H19N3 B13074288 1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine

Cat. No.: B13074288
M. Wt: 193.29 g/mol
InChI Key: WGYHZSCCDHPBHX-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with methyl groups at the 1- and 4-positions and a 1-methylcyclopentyl group at the 3-position. The 1-methylcyclopentyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2,4-dimethyl-5-(1-methylcyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8-9(13-14(3)10(8)12)11(2)6-4-5-7-11/h4-7,12H2,1-3H3

InChI Key

WGYHZSCCDHPBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2(CCCC2)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic or basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for amino group substitution.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the pyrazole ring is critical for modulating biological activity. Below is a comparison of substituents and their implications:

Compound Name 3-Substituent Molecular Weight Key Properties/Applications Reference
1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine 1-Methylcyclopentyl ~207.3* Enhanced lipophilicity; potential enzyme inhibition
1,4-Dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine 3-Methylthiophen-2-yl 207.30 Electron-rich heterocycle; possible redox activity
1,4-Dimethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine 2-Methylpropyl (isobutyl) 167.25 Increased flexibility; reduced steric hindrance
1,4-Dimethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine Pentan-2-yl 181.28 Moderate lipophilicity; exploratory bioactivity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine 2,3-Dihydrobenzodioxin-6-yl 231.25 Aromaticity and planar structure; receptor targeting

*Estimated based on molecular formula C12H21N3.

Key Observations :

  • Electronic Effects : Thiophene and benzodioxin substituents introduce π-electron systems, which may enhance interactions with aromatic residues in enzyme active sites .

Biological Activity

1,4-Dimethyl-3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest for its potential biological activities, particularly in the fields of oncology and neuropharmacology. With a molecular formula of C11H19N3C_{11}H_{19}N_3 and a molecular weight of 193.29 g/mol, this compound is being studied for its mechanisms of action and therapeutic applications.

PropertyValue
Molecular Formula C11H19N3C_{11}H_{19}N_3
Molecular Weight 193.29 g/mol
CAS Number 1499529-82-6

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity :
    • Recent studies have shown that pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a related pyrazole derivative demonstrated significant cytotoxic effects against breast cancer cell lines by modulating genes involved in the DNA damage response .
    • The compound's ability to enhance radiation sensitivity suggests its potential as an adjunct in cancer therapies .
  • Neuropharmacological Effects :
    • Pyrazoles have been reported to interact with various neurotransmitter systems, which may provide insights into their effects on neurodegenerative diseases. The modulation of these systems could lead to protective effects against neuronal damage .

Case Study 1: Antitumor Efficacy

A study focused on a similar pyrazole derivative (PCW-1001) showed that it effectively induced apoptosis in breast cancer cells and enhanced the efficacy of radiotherapy by regulating key genes involved in DNA repair mechanisms . This suggests that this compound may share similar properties.

Case Study 2: Neuroprotective Properties

In vitro studies have indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis. This protective effect is hypothesized to be mediated through the modulation of mitochondrial pathways and antioxidant defenses .

Biological Activity Summary Table

Activity TypeObserved EffectReference
Antitumor Induces apoptosis in cancer cell lines
Neuroprotection Protects against oxidative stress
Radiation Sensitization Enhances sensitivity of cancer cells to radiation

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